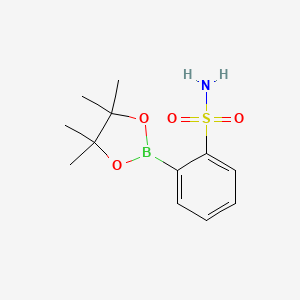
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-487 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is part of a series of compounds being investigated for their potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-487 involves several steps, starting with the preparation of the azide intermediate, which is then reduced to give the amine. This strategy has been detailed in various experiments, including catalytic hydrogenation and borohydride reduction . The reduction of the azide can be challenging, with low yields and difficulties in isolating the product from a complex mixture of by-products. The hydrolysis of the intermediate iminophosphorane using acidic conditions has been found to produce pure amine product .
Industrial Production Methods: Industrial production methods for OSM-S-487 are still under development, with ongoing research focused on optimizing the synthetic routes and reaction conditions to improve yields and purity. The use of automated sample preparation systems, such as the ACQUITY UPLC, has been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: OSM-S-487 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity with common reagents and conditions has been studied extensively.
Common Reagents and Conditions: Common reagents used in the reactions involving OSM-S-487 include catalytic hydrogenation agents, borohydride, and various acids for hydrolysis . The reaction conditions often involve elevated temperatures and specific solvents to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of OSM-S-487 depend on the specific reaction conditions and reagents used. For example, the reduction of the azide intermediate produces the amine product, while hydrolysis of the iminophosphorane yields pure amine .
Scientific Research Applications
OSM-S-487 has been investigated for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an inhibitor of specific enzymes, such as Plasmodium falciparum asparagine tRNA synthetase, which is a target for antimalarial drugs . The compound’s unique properties also make it suitable for use in industrial processes, such as catalysis and material synthesis .
Mechanism of Action
The mechanism of action of OSM-S-487 involves its interaction with specific molecular targets and pathways. For example, it inhibits Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity . This reaction hijacking mechanism is unique to the compound and contributes to its effectiveness as an antimalarial agent.
Comparison with Similar Compounds
OSM-S-487 can be compared with other similar compounds, such as OSM-S-106, which also targets Plasmodium falciparum enzymes . The uniqueness of OSM-S-487 lies in its specific mechanism of action and its ability to form covalent adducts with its target enzyme.
Conclusion
OSM-S-487 is a compound with significant potential in various scientific fields. Its unique properties, synthetic routes, and mechanism of action make it a valuable subject of study. Ongoing research continues to explore its applications and optimize its production methods, paving the way for its use in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H18BNO4S |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-7-5-6-8-10(9)19(14,15)16/h5-8H,1-4H3,(H2,14,15,16) |
InChI Key |
LNCWDOHRBSGHDP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-difluorophenyl)ethoxy]-3-(1H-indol-4-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797436.png)
![3-[4-(difluoromethoxy)phenyl]-5-[[(1R,2S,4R,5R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797441.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10797443.png)
![4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine](/img/structure/B10797445.png)
![3-[4-(difluoromethoxy)phenyl]-5-[[(1R,2R,4S,5R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797447.png)
![[3-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10797455.png)
![4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzenesulfonamide](/img/structure/B10797466.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethoxy)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797468.png)
![5-(2-Phenylethoxy)-3-pyridin-4-yl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797474.png)
![Tert-butyl 4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]piperazine-1-carboxylate](/img/structure/B10797481.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine](/img/structure/B10797497.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797502.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperazin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797510.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N-methylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797515.png)
